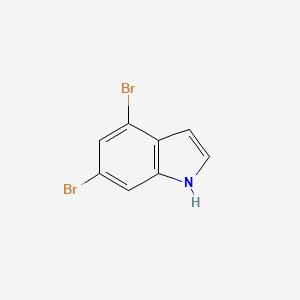

4,6-dibromo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUDJVIHHHIEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554546 | |

| Record name | 4,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99910-50-6 | |

| Record name | 4,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-dibromo-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dibromo-1H-indole is a halogenated derivative of the indole scaffold, a ubiquitous and privileged structure in medicinal chemistry and natural products.[1][2] The presence of two bromine atoms on the benzene ring of the indole nucleus significantly influences its electronic properties and provides synthetic handles for further functionalization, making it a valuable building block in the development of novel therapeutics and functional materials.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and organic synthesis. This molecule is also a marine-derived natural product, having been found in organisms like Glossobalanus sp.

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic data for this compound are summarized below. These properties are crucial for its characterization, purification, and use in subsequent synthetic transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅Br₂N | [4] |

| Molecular Weight | 274.94 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 59.5 °C | [5] |

| Boiling Point | 368.5 ± 22.0 °C (Predicted) | [5] |

| Solubility | Soluble in DMSO (45 mg/mL) | |

| pKa | 15.14 ± 0.30 (Predicted) | [5] |

Spectroscopic Data Summary

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons on the benzene and pyrrole rings will appear in the downfield region (typically δ 6.5-8.0 ppm). The N-H proton will be a broad singlet, further downfield. The bromine atoms will influence the chemical shifts of adjacent protons. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 100-140 ppm. The carbons bearing bromine atoms will be shifted to lower field. |

| Mass Spec (EI) | The molecular ion peak would appear as a characteristic triplet (M, M+2, M+4) due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:2:1 ratio. Fragmentation would likely involve the loss of bromine and cleavage of the pyrrole ring. |

| Infrared (IR) | Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region). |

Synthesis of this compound

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the logical starting material would be (3,5-dibromophenyl)hydrazine.

Proposed Synthetic Pathway: Fischer Indole Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 6-Bromo-1H-indole(52415-29-9) 13C NMR spectrum [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 4,6-dibromo-1H-indole

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the key spectroscopic features of 4,6-dibromo-1H-indole (CAS No: 99910-50-6). While direct, comprehensive experimental spectra for this specific parent compound are not widely published, this document synthesizes data from closely related, substituted analogs and foundational spectroscopic principles to present a robust, predictive characterization. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for each spectral feature. The methodologies described herein establish a self-validating framework for researchers aiming to identify or characterize this compound.

Introduction and Molecular Structure

This compound is a halogenated heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Halogenation, particularly bromination, is a common strategy to modulate the electronic properties and metabolic stability of drug candidates, making dibrominated indoles valuable intermediates in synthetic chemistry.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of such intermediates during multi-step syntheses.

This guide focuses on the four primary spectroscopic techniques used for structural elucidation: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The standard IUPAC numbering for the indole ring system, which will be used throughout this guide, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of organic molecules. The predictions below are based on published data for 3-(2-Carboxyethyl)-4,6-dibromo-1H-indole-2-carboxylic acid, where the substitution pattern on the benzene ring is identical.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~11.6 | Broad Singlet | - | H-1 (N-H) | Acidic proton, subject to exchange. Broadened by quadrupolar nitrogen. |

| ~7.65 | Doublet | ~1.6 | H-5 | Deshielded by adjacent C-6 bromine. Shows small meta-coupling to H-7. |

| ~7.45 | Doublet | ~1.6 | H-7 | Influenced by the adjacent pyrrole ring and shows meta-coupling to H-5. |

| ~7.30 | Triplet (or dd) | ~2.5-3.0 | H-2 | Typical region for H-2 of indole. Coupled to H-1 and H-3. |

| ~6.50 | Triplet (or dd) | ~2.0-2.5 | H-3 | Typical region for H-3 of indole. Coupled to H-1 and H-2. |

Expert Interpretation:

-

Aromatic Region: The key identifiers are the two doublets in the aromatic region corresponding to H-5 and H-7. Their small coupling constant (~1.6 Hz) is characteristic of a four-bond meta-coupling, confirming their 1,3-relationship on the benzene ring. The signals are downfield due to the deshielding effect of the electron-withdrawing bromine atoms. Based on analog data, H-5 is typically slightly further downfield than H-7.[2]

-

Pyrrole Region: The signals for H-2 and H-3 are expected in their typical indole regions, with their exact shifts and multiplicities influenced by the solvent and the electronic effects of the remote bromine atoms. The N-H proton at H-1 will be a broad singlet, a classic feature of indole N-H protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~139.0 | C-7a | Quaternary carbon at the ring junction, deshielded. |

| ~128.0 | C-5 | Aromatic CH carbon, influenced by adjacent bromine. |

| ~127.5 | C-3a | Quaternary carbon at the ring junction. |

| ~124.0 | C-2 | Pyrrole CH carbon, typically downfield from C-3. |

| ~118.5 | C-6 | Carbon directly attached to bromine (C-Br), significantly shielded by the heavy atom effect but in a complex electronic environment. |

| ~117.5 | C-4 | Carbon directly attached to bromine (C-Br). |

| ~115.5 | C-7 | Aromatic CH carbon adjacent to the pyrrole nitrogen. |

| ~102.0 | C-3 | Pyrrole CH carbon, typically the most upfield of the indole CH carbons. |

Expert Interpretation: The presence of eight distinct carbon signals would confirm the proposed structure. The most notable features are the signals for C-4 and C-6, the carbons directly bonded to bromine. Their shifts are influenced by a combination of deshielding inductive effects and shielding heavy-atom effects. Data from substituted analogs suggest these carbons appear around 117-119 ppm.[2] The remaining carbons appear in regions typical for indole systems, with quaternary carbons (C-3a, C-7a) being readily identifiable.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to clearly resolve the N-H proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay) with an exponential window function and perform Fourier transformation. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound, MS is exceptionally diagnostic due to the isotopic signature of bromine.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Rationale |

| 273 | [M]⁺ | Molecular ion containing two ⁷⁹Br isotopes. |

| 275 | [M+2]⁺ | Molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope. |

| 277 | [M+4]⁺ | Molecular ion containing two ⁸¹Br isotopes. |

| 194/196 | [M-Br]⁺ | Loss of one bromine atom. Will show a 1:1 isotopic pattern. |

| 116 | [M-2Br]⁺ | Loss of both bromine atoms. |

Expert Interpretation: The most crucial diagnostic feature is the isotopic pattern of the molecular ion . Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. For a molecule containing two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks:

-

M: (⁷⁹Br + ⁷⁹Br)

-

M+2: (⁷⁹Br + ⁸¹Br) and (⁸¹Br + ⁷⁹Br)

-

M+4: (⁸¹Br + ⁸¹Br)

The relative intensity of these peaks will be approximately 1:2:1 , providing unambiguous evidence for the presence of two bromine atoms in the molecule. The high-resolution mass (HRMS) should match the calculated exact mass of C₈H₅Br₂N (e.g., for ⁷⁹Br₂ isotope: 272.8843).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3400 | N-H Stretch | Medium, Broad | Indole N-H |

| ~3100-3000 | C-H Stretch | Medium | Aromatic C-H |

| ~1600-1450 | C=C Stretch | Medium-Strong | Aromatic Ring |

| ~1400-1300 | C-N Stretch | Medium | Indole C-N |

| Below 700 | C-Br Stretch | Strong | Aryl Bromide |

Expert Interpretation: The IR spectrum will be characterized by a broad absorption around 3400 cm⁻¹, typical for the N-H stretch of the indole ring. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The most definitive, though less commonly used for simple identification, would be the strong C-Br stretching bands in the low-frequency fingerprint region (below 700 cm⁻¹).

Integrated Spectroscopic Analysis Workflow

A robust workflow ensures confident structural elucidation.

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. The key identifying features are:

-

MS: A characteristic 1:2:1 triplet for the molecular ion at m/z 273, 275, and 277.

-

¹H NMR: Two meta-coupled doublets in the aromatic region, confirming the 4,6-substitution pattern.

-

¹³C NMR: Eight distinct carbon signals, including two C-Br signals around 117-119 ppm.

-

IR: A prominent N-H stretching band around 3400 cm⁻¹.

This guide provides a predictive but scientifically grounded framework for researchers to confirm the synthesis and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

Physical properties of 4,6-dibromo-1H-indole (melting point, solubility)

A Technical Guide to the Physical Properties of 4,6-dibromo-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the key physical properties of this compound, a halogenated indole derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the intent here is not merely to present data, but to provide a framework for its empirical validation and application. We will delve into the reported values for melting point and solubility, and critically, outline the rigorous experimental protocols required to verify these properties in a laboratory setting. This document is structured to be a practical resource, blending established data with the procedural knowledge necessary for its reproduction and interpretation.

Section 1: Core Physical Characteristics of this compound

The physical properties of an active pharmaceutical ingredient (API) or a synthetic intermediate are critical determinants of its behavior in both biological and chemical systems. Parameters such as melting point and solubility govern aspects ranging from purification and formulation to bioavailability and storage stability.

Reported Physical Data

The following table summarizes the currently available data for this compound. It is imperative for researchers to treat these as reference values, which should be empirically verified with their own synthesized or procured material, as purity can significantly influence these measurements.

| Physical Property | Reported Value | Source |

| Melting Point | 59.5 °C | ChemicalBook[1] |

| Solubility | 45 mg/mL (163.67 mM) in DMSO | TargetMol[2] |

Note: Sonication is recommended to achieve the reported solubility in DMSO.[2]

Section 2: Experimental Protocol for Melting Point Determination

The Principle of Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3] Therefore, accurately determining the melting point serves as a crucial, initial criterion for assessing the purity of a sample of this compound.

Detailed Step-by-Step Protocol

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap its closed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the bottom. The packed sample height should be approximately 1-2 cm.[4]

-

-

Initial Rapid Determination (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting range.[5] This saves time and provides a target range for the precise measurement. Let the apparatus cool sufficiently before the next step.

-

-

Precise Melting Point Determination:

-

Prepare two more capillary samples for consistency.

-

Set the starting temperature of the apparatus to approximately 10-15°C below the approximate melting point found in the previous step.

-

Set a slow heating rate of about 1-2°C per minute. A slow ramp rate is critical for allowing the heat to transfer uniformly and for the thermometer to be in thermal equilibrium with the sample, ensuring an accurate reading.[3]

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire solid sample has completely melted into a clear liquid.

-

The melting range is reported as T1 - T2. For a pure sample of this compound, this range should be narrow.

-

-

Validation and Reporting:

-

Repeat the precise determination at least once to ensure reproducibility. The results should be consistent.

-

Report the final melting point as the verified range.

-

Section 3: Systematic Protocol for Solubility Assessment

Rationale for Solubility Testing

Solubility is a fundamental property that influences drug absorption, distribution, and formulation. A systematic solubility assessment in a range of solvents provides insights into the polarity of the molecule and the presence of ionizable functional groups.[6] The indole nitrogen of this compound is weakly acidic, which may influence its solubility in basic solutions. The overall protocol follows a hierarchical approach, starting with water and moving to acidic, basic, and organic solvents.

Detailed Step-by-Step Protocol

This protocol provides a qualitative and semi-quantitative assessment of solubility.

-

General Procedure:

-

For each solvent, add approximately 10 mg of this compound to a small test tube.

-

Add the chosen solvent dropwise, up to a total volume of 1 mL, shaking vigorously after each addition.[7][8]

-

Observe closely for dissolution. A compound is generally considered "soluble" if it fully dissolves to form a clear solution. Record observations as "soluble," "partially soluble," or "insoluble."

-

-

Solvent Selection and Testing Hierarchy:

-

Step 1: Water. Test for solubility in deionized water. If the compound is water-soluble, test the pH of the resulting solution with litmus or pH paper to identify if it's a water-soluble acid or base.[6][9] Given the structure of this compound, it is expected to be insoluble in water.

-

Step 2: Aqueous Base. If insoluble in water, test solubility in 5% aqueous Sodium Hydroxide (NaOH) solution.[10] Solubility in NaOH suggests the presence of an acidic functional group, such as the N-H proton of the indole ring, which can be deprotonated by a strong base.

-

Step 3: Aqueous Acid. If insoluble in the previous solvents, test solubility in 5% aqueous Hydrochloric Acid (HCl).[7] Solubility in HCl indicates the presence of a basic functional group (e.g., an amine), which is not expected for this molecule but is a standard part of a comprehensive screen.

-

Step 4: Common Organic Solvents. Systematically test solubility in a panel of common laboratory solvents of varying polarity, such as:

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (intermediate polarity)

-

Dichloromethane (nonpolar)

-

Hexanes (nonpolar)

-

Dimethyl Sulfoxide (DMSO) (polar, aprotic) - A known solvent for this compound.

-

-

-

Self-Validating Trustworthiness:

-

For any test where solubility is observed in an acidic or basic solution (e.g., NaOH), the result can be validated. After dissolution, neutralize the solution by adding a counter-reagent (e.g., 5% HCl). The original, water-insoluble compound should precipitate out of the solution, confirming that solubility was due to a reversible acid-base reaction.[6]

-

Section 4: Visualization of Experimental Workflow

The following diagram illustrates the logical progression for the systematic determination of the physical properties of this compound.

Caption: Workflow for the determination of melting point and solubility.

References

- 1. 4,6-DIBROMOINDOLE | 99910-50-6 [m.chemicalbook.com]

- 2. 4,6-Dibromoindole | TargetMol [targetmol.com]

- 3. athabascau.ca [athabascau.ca]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Natural Sources, Isolation, and Characterization of Dibromoindoles

Abstract

Dibromoindoles represent a fascinating and structurally diverse class of marine natural products that have garnered significant attention from the scientific community. Exhibiting a wide array of potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, these halogenated metabolites are of considerable interest to researchers in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the natural sources of dibromoindoles, detailed methodologies for their isolation and purification, and the analytical techniques employed for their structural elucidation. By integrating established protocols with the underlying scientific principles, this guide serves as a valuable resource for researchers, scientists, and drug development professionals working with these promising marine compounds.

Introduction: The Allure of Marine Dibromoindoles

The marine environment is a vast and largely untapped reservoir of chemical diversity, yielding a plethora of unique secondary metabolites.[1] Among these, brominated indole alkaloids stand out due to their prevalence and significant bioactivities.[2][3] The incorporation of bromine atoms into the indole scaffold often enhances the therapeutic potential of these molecules.[4]

Dibromoindoles are found across a range of marine invertebrates, most notably in sponges, tunicates, and molluscs.[5] The unique biochemical pathways within these organisms, often attributed to symbiotic microorganisms, facilitate the biosynthesis of these halogenated compounds.[6] This guide will delve into the primary natural sources of dibromoindoles and provide a detailed exposition of the methodologies required to isolate and characterize these valuable natural products.

Natural Provenance of Dibromoindoles

The quest for novel dibromoindoles begins with the identification and collection of their natural sources. Marine invertebrates, particularly sponges, are a prolific source of these compounds.[5][6]

Marine Sponges: A Rich Repository

Sponges of the orders Verongida and Dictyoceratida are particularly well-known for producing a variety of brominated indoles. For instance, species such as Smenospongia aurea and Verongula rigida have been identified as sources of 5,6-dibromo-N,N-dimethyltryptamine.[7][8] The Icelandic marine sponge Geodia barretti is another notable source, yielding a series of 6-bromoindole derivatives with anti-inflammatory properties.[9] The sponge Fascaplysinopsis reticulata has been shown to produce 5,6-dibromo-8,1′-dihydro-isoplysin A, a compound with antimicrobial activity.[10]

Marine Molluscs and the Legacy of Tyrian Purple

Historically, one of the most famous dibromoindoles is 6,6'-dibromoindigo, the primary constituent of the ancient dye Tyrian purple.[11][12] This vibrant pigment was painstakingly extracted from the hypobranchial glands of various species of predatory sea snails, particularly those from the Muricidae family, such as Bolinus brandaris and Hexaplex trunculus.[11][13] The production of Tyrian purple was a complex and labor-intensive process, reflecting the high value placed on this dibromoindole derivative in antiquity.[2][12] Modern research on marine molluscs, such as the Australian species Dicathais orbita, continues to reveal a variety of brominated indoles with significant anti-inflammatory potential.[11][14]

Table 1: Selected Dibromoindoles, Their Natural Sources, and Reported Bioactivities

| Dibromoindole Derivative | Natural Source(s) | Reported Bioactivity |

| 6,6'-Dibromoindigo | Marine snails (Bolinus brandaris, Hexaplex trunculus) | Pigment |

| 6,6'-Dibromoindirubin | Marine mollusc (Dicathais orbita) | Anti-inflammatory[1] |

| 5,6-Dibromo-N,N-dimethyltryptamine | Marine sponges (Smenospongia aurea, Verongula rigida) | Antimicrobial, Antidepressant-like[7][8] |

| 5,6-Dibromo-N-methyltryptamine | Marine sponges | --- |

| 5,6-Dibromo-8,1′-dihydro-isoplysin A | Marine sponge (Fascaplysinopsis reticulata) | Antimicrobial[10] |

| Geobarrettins (containing 6-bromoindole moiety) | Marine sponge (Geodia barretti) | Anti-inflammatory[9] |

Isolation and Purification of Dibromoindoles: A Step-by-Step Approach

The isolation of pure dibromoindoles from their natural sources is a meticulous process that necessitates a systematic workflow, beginning with extraction and culminating in high-purity compounds suitable for biological screening and structural analysis.

Sample Collection and Preparation

The initial and critical step is the collection of the marine organism. To preserve the chemical integrity of the metabolites, samples should be frozen immediately upon collection, typically using dry ice or liquid nitrogen. Subsequent lyophilization (freeze-drying) removes water content, yielding a dry, powdered material that is ideal for extraction.

Extraction of Crude Metabolites

The objective of the extraction phase is to efficiently transfer the dibromoindoles from the solid biological matrix into a liquid solvent. A common and effective method involves maceration of the powdered marine organism with a mixture of polar and non-polar organic solvents.

Experimental Protocol: Solvent Extraction

-

Maceration: The lyophilized and powdered marine sponge or mollusc tissue is soaked in a solvent mixture, typically dichloromethane:methanol (CH₂Cl₂:MeOH) in a 1:1 ratio. This combination of a moderately polar and a polar solvent ensures the extraction of a broad range of metabolites, including various dibromoindoles. The maceration is usually performed at room temperature for 24-48 hours with gentle agitation.

-

Filtration and Concentration: The solvent is then decanted and filtered to remove solid biological material. The process is typically repeated two to three times to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of numerous compounds. To simplify this mixture and begin the process of isolating the target dibromoindoles, a fractionation step is employed. This is often achieved through liquid-liquid partitioning or column chromatography.

Workflow: Bioassay-Guided Fractionation

The principle of bioassay-guided fractionation is to systematically separate the crude extract into fractions and test each fraction for the biological activity of interest. This allows the researcher to focus purification efforts on the fractions containing the active compounds.

Caption: Bioassay-guided fractionation workflow for the isolation of bioactive dibromoindoles.

Chromatographic Purification

Column chromatography is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase.[15] For the purification of dibromoindoles, both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-functionalized silica) chromatography are employed.

Experimental Protocol: Column Chromatography

-

Column Packing: A glass column is packed with the chosen stationary phase (e.g., silica gel) as a slurry in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The active fraction, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the column.

-

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds with lower polarity will travel down the column faster with a non-polar mobile phase, while more polar compounds will be retained longer by the polar stationary phase.

-

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the compound of interest.

High-Performance Liquid Chromatography (HPLC) for Final Purification

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[16][17] Reversed-phase HPLC (RP-HPLC) is particularly effective for the separation of dibromoindoles.

Experimental Protocol: Reversed-Phase HPLC

-

Column: A C18 column is commonly used, where the stationary phase is non-polar.

-

Mobile Phase: A gradient of polar solvents, typically water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.

-

Detection: A UV detector is used to monitor the elution of compounds, as the indole ring system absorbs UV light (typically around 220 nm and 280 nm).

-

Fraction Collection: The eluent corresponding to the peak of the target dibromoindole is collected.

Caption: Schematic of a typical HPLC system for the purification of dibromoindoles.

Structural Elucidation of Dibromoindoles

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[6][18][19] For dibromoindoles, a suite of NMR experiments is typically performed:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to establish proton connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

The chemical shifts of the aromatic protons and carbons in the indole ring, along with the coupling patterns, provide key information for determining the substitution pattern, including the positions of the bromine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[8][20] High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is used to determine the exact molecular formula of the isolated dibromoindole.

A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50:50).[20] This results in a distinctive pattern of peaks in the mass spectrum:

-

A compound with one bromine atom will show two peaks of roughly equal intensity, separated by two mass units (M and M+2).

-

A compound with two bromine atoms will exhibit three peaks in a 1:2:1 intensity ratio, corresponding to the combinations of the two isotopes (M, M+2, and M+4).

This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the isolated indole.

Conclusion and Future Perspectives

The dibromoindoles from marine sources represent a rich and promising area for natural products research. Their diverse and potent biological activities underscore their potential as lead compounds for the development of new therapeutic agents. The successful isolation and characterization of these molecules hinge on a systematic and multi-disciplinary approach, combining careful sample collection, efficient extraction and fractionation, and sophisticated chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for researchers to explore the chemical diversity of marine dibromoindoles and unlock their therapeutic potential. Future research in this field will likely focus on the discovery of novel dibromoindole structures from unexplored marine habitats, the elucidation of their biosynthetic pathways, and the development of synthetic strategies to access these valuable compounds in larger quantities for preclinical and clinical evaluation.

References

- 1. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Halogenated Indole Alkaloids from Marine Invertebrates | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. veeprho.com [veeprho.com]

- 18. jchps.com [jchps.com]

- 19. use of nmr in structure ellucidation | PDF [slideshare.net]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity of C-Br Bonds in 4,6-Dibromo-1H-indole

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Halogenated indoles, particularly dibrominated variants like 4,6-dibromo-1H-indole, serve as exceptionally versatile intermediates for the synthesis of complex molecular architectures. The strategic placement of two bromine atoms on the benzene portion of the indole ring presents a unique challenge and opportunity: the potential for differential reactivity. This guide provides an in-depth analysis of the electronic properties governing the C4-Br and C6-Br bonds in this compound and explores the methodologies for their selective functionalization. We will dissect the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.

The Electronic Landscape of this compound

To understand the reactivity of this compound, one must first appreciate the electronic interplay between the fused pyrrole and benzene rings, further modulated by the two halogen substituents. The indole nucleus itself is an electron-rich aromatic system. The nitrogen lone pair significantly increases the electron density of the ring system, particularly at the C3, C5, and C7 positions.

The bromine atoms exert two opposing electronic effects:

-

Inductive Effect (-I): As highly electronegative atoms, they withdraw electron density from the sigma framework of the benzene ring, deactivating it towards electrophilic substitution.

-

Resonance Effect (+M): The lone pairs on the bromine atoms can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions relative to themselves.

In the case of this compound, computational and experimental studies on substituted indoles suggest that the C4 position is electronically distinct.[1] The proximity of the C4-Br bond to the electron-donating pyrrole ring makes it more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the crucial first step in many cross-coupling reactions.[2] This inherent electronic bias is the key to achieving regioselective functionalization.

Caption: Electronic factors influencing the differential reactivity of C-Br bonds.

Regioselective Functionalization via Cross-Coupling Reactions

The most powerful tools for functionalizing C-Br bonds are palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and reliable C-C, C-N, and C-O bond formation.[3][4] The differential reactivity of the C4-Br and C6-Br bonds can be exploited to achieve selective, stepwise elaboration of the indole scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling method.[5][6] In the context of this compound, by carefully controlling the stoichiometry of the boronic acid (or its ester), one can achieve selective coupling, predominantly at the more reactive C4 position.

Causality of Experimental Design:

-

Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ is common, modern precatalysts often offer higher efficiency and air stability. The choice of catalyst can influence selectivity and reaction rate.[7]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The steric bulk and electronic properties of the ligand modulate the reactivity of the catalyst.

-

Base: A base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[7]

-

Solvent: A two-phase solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is typically used to dissolve both the organic-soluble halide and the water-soluble inorganic base.

| Parameter | Condition for Selective C4-Arylation | Rationale |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | 1.0 - 1.2 equivalents | Stoichiometric control prevents double coupling. |

| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Provides the active Pd(0) species for the catalytic cycle. |

| Base | K₂CO₃ or Na₂CO₃ (2-3 equivalents) | Activates the boronic acid for efficient transmetalation. |

| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Ensures all reactants are sufficiently solubilized. |

| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |

digraph "Suzuki_Miyaura_Cycle" { graph [bgcolor="#FFFFFF", label="Generalized Suzuki-Miyaura Catalytic Cycle", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", width=2, height=0.8]; edge [color="#5F6368"];"Pd0" [label="Pd(0)Ln", fillcolor="#4285F4"]; "OxAdd" [label="Oxidative\nAddition", fillcolor="#EA4335"]; "PdII_Complex" [label="R¹-Pd(II)Ln-Br", fillcolor="#4285F4"]; "Transmetal" [label="Transmetalation", fillcolor="#FBBC05"]; "PdII_Boronate" [label="R¹-Pd(II)Ln-R²", fillcolor="#4285F4"]; "RedElim" [label="Reductive\nElimination", fillcolor="#34A853"];

// Invisible nodes for labels node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; "ArBr" [label="Ar-Br enters"]; "Boronic" [label="[R²-B(OR)₂]⁻ enters"]; "Product" [label="Ar-R² exits"];

// Cycle flow"Pd0" -> "OxAdd" [label=" 1"]; "OxAdd" -> "PdII_Complex"; "PdII_Complex" -> "Transmetal" [label=" 2"]; "Transmetal" -> "PdII_Boronate"; "PdII_Boronate" -> "RedElim" [label=" 3"]; "RedElim" -> "Pd0";

// Reactant/Product flow"ArBr" -> "OxAdd"; "Boronic" -> "Transmetal"; "RedElim" -> "Product"; }

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, a critical linkage in countless pharmaceutical agents.[8] This reaction couples an amine with an aryl halide. Similar to the Suzuki coupling, regioselectivity can be achieved at the C4 position of this compound.

Causality of Experimental Design:

-

Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, DavePhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[9] For indole substrates, specific ligands like DavePhos have shown excellent efficacy.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[9] The choice of base must be compatible with other functional groups in the molecule.[9] NaOtBu is highly reactive but can be incompatible with sensitive groups like esters.[9]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

| Parameter | Condition for Selective C4-Amination | Rationale |

| Aryl Halide | This compound | Substrate |

| Amine | 1.1 - 1.5 equivalents | Nucleophilic partner. |

| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Source of active Pd(0). |

| Ligand | DavePhos or XantPhos (2-8 mol%) | Crucial for facilitating oxidative addition and reductive elimination.[9][10] |

| Base | NaOtBu or K₃PO₄ (1.5-2.5 equivalents) | Deprotonates the amine to increase its nucleophilicity. |

| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent required for the strong base. |

| Temperature | 90-110 °C | Drives the reaction, especially the reductive elimination step. |

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to rigid, linear structures often sought in materials science and medicinal chemistry.[11][12] This reaction typically employs a dual-catalyst system.

Causality of Experimental Design:

-

Palladium Catalyst: As in other cross-couplings, a Pd(0) species facilitates the oxidative addition of the C-Br bond.

-

Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is a key component. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium center.[11] Copper-free versions exist but often require specific ligands or conditions.[13]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves a dual purpose. It deprotonates the terminal alkyne and also acts as a solvent and scavenger for the HBr generated during the reaction.

| Parameter | Condition for Selective C4-Alkynylation | Rationale |

| Aryl Halide | This compound | Substrate |

| Terminal Alkyne | 1.1 - 1.5 equivalents | Coupling partner. |

| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Standard, effective palladium source. |

| Cu(I) Co-catalyst | CuI (2-5 mol%) | Forms the reactive copper acetylide intermediate. |

| Base/Solvent | Et₃N or iPr₂NH | Activates the alkyne and neutralizes acid byproduct. |

| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than other couplings.[11] |

A Strategy for Sequential Functionalization

The differential reactivity of the C4 and C6 positions enables a powerful synthetic strategy: sequential, or orthogonal, functionalization. A more robust reaction (e.g., Suzuki) can be performed first under controlled conditions to selectively modify the C4 position. After purification of the 4-substituted-6-bromo-1H-indole intermediate, a second, different coupling reaction can be performed to functionalize the remaining C6-Br bond. This approach allows for the programmed construction of highly complex, unsymmetrically substituted indoles from a single starting material.

Caption: Workflow for the sequential functionalization of this compound.

Detailed Experimental Protocol: Selective C4-Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for the selective arylation at the C4 position of this compound.

Materials & Equipment:

-

This compound (1.00 g, 3.64 mmol, 1.0 eq)

-

Phenylboronic acid (0.49 g, 4.00 mmol, 1.1 eq)

-

Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.128 g, 0.182 mmol, 0.05 eq)

-

Potassium Carbonate (K₂CO₃) (1.51 g, 10.92 mmol, 3.0 eq)

-

1,4-Dioxane (24 mL), Anhydrous

-

Deionized Water (6 mL)

-

100 mL Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Inert Atmosphere Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.

-

Causality: The use of an oven-dried flask and inert atmosphere is critical as Pd(0) species are oxygen-sensitive, and their degradation can halt the catalytic cycle.

-

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Via syringe, add the anhydrous 1,4-dioxane followed by the deionized water. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.

-

Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The dioxane/water ratio provides the optimal balance of solubility for all reaction components.

-

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-16 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the catalytic steps, particularly the initial oxidative addition. Vigorous stirring is needed to ensure proper mixing in the biphasic system.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase would be 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Causality: Monitoring is essential to avoid over-reaction or decomposition and to determine the optimal reaction time.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Causality: This aqueous workup removes the inorganic base and salts.

-

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel.

-

Causality: Chromatography is necessary to isolate the desired mono-arylated product from any remaining starting material, homo-coupled byproducts, or traces of di-arylated product.

-

-

Validation: The structure of the purified product, 4-phenyl-6-bromo-1H-indole, should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the outcome.

Conclusion and Future Outlook

This compound is a substrate of significant synthetic potential, predicated on the exploitable difference in reactivity between its two C-Br bonds. The C4 position exhibits heightened reactivity towards palladium-catalyzed oxidative addition, enabling selective functionalization through carefully controlled Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By leveraging this inherent electronic bias, chemists can employ sequential functionalization strategies to rapidly build molecular complexity. This guide provides the foundational principles and practical methodologies for harnessing the unique reactivity of this building block, empowering researchers in the design and synthesis of novel chemical entities for drug discovery and materials science. Future work will likely focus on developing even milder and more selective catalytic systems, potentially employing earth-abundant metals or photocatalytic methods to further expand the synthetic utility of this versatile indole scaffold.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthetic Routes of 4,6-dibromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dibromo-1H-indole is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules and functional materials. Its substituted indole core is a common motif in pharmaceuticals, agrochemicals, and natural products. The specific placement of bromine atoms at the 4 and 6 positions of the indole ring offers unique opportunities for further functionalization through cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering insights into the strategic considerations and experimental details of each approach.

Two principal synthetic strategies have emerged as the most viable for the preparation of this compound: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis . A third, more direct but less controlled approach, involves the regioselective bromination of the indole nucleus. This guide will delve into the intricacies of each of these routes, providing a critical analysis of their advantages, limitations, and practical applications.

The Fischer Indole Synthesis: A Classic Approach to Indole Formation

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a robust and widely employed method for the construction of the indole ring system.[1][2] The core of this strategy involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2]

For the synthesis of this compound, the logical starting material is 3,5-dibromophenylhydrazine . The overall synthetic pathway can be visualized as a two-step process: the formation of the hydrazone followed by the intramolecular cyclization.

Synthesis of the Key Precursor: 3,5-dibromophenylhydrazine

The synthesis of 3,5-dibromophenylhydrazine typically begins with the commercially available 3,5-dibromoaniline. The aniline is first diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This is a standard procedure in aromatic chemistry. The subsequent reduction of the diazonium salt yields the desired hydrazine. Common reducing agents for this transformation include sodium sulfite or stannous chloride.

A representative experimental protocol for the synthesis of a substituted phenylhydrazine (3,5-dimethylphenylhydrazine) involves diazotization of the corresponding aniline with sodium nitrite and hydrochloric acid, followed by reduction with sodium pyrosulfite at a controlled pH.[3] This methodology can be adapted for the synthesis of 3,5-dibromophenylhydrazine.

Hydrazone Formation and Fischer Cyclization

Once 3,5-dibromophenylhydrazine is obtained, it is condensed with a suitable carbonyl compound to form the key hydrazone intermediate. The choice of the carbonyl component determines the substitution pattern at the C2 and C3 positions of the final indole product. For the synthesis of the parent this compound (unsubstituted at C2 and C3), a reactant that can provide a two-carbon unit is required. Acetaldehyde or its synthetic equivalents are commonly used for this purpose.

Alternatively, the Japp-Klingemann reaction offers a more controlled method for the formation of the required hydrazone.[4][5][6] This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester, which upon hydrolysis and decarboxylation, yields the desired hydrazone.[4][5] This approach provides a direct route to the hydrazone needed for the Fischer indole synthesis.

The final step is the acid-catalyzed cyclization of the hydrazone. A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[1][2] The reaction typically requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to the indole core.[1]

Diagram: Fischer Indole Synthesis of this compound

Caption: Fischer Indole Synthesis Pathway.

The Leimgruber-Batcho Indole Synthesis: A Modern and Versatile Alternative

The Leimgruber-Batcho indole synthesis, developed in the 1970s, has become a popular and powerful alternative to the classical Fischer synthesis.[7][8][9] This method is particularly advantageous for its mild reaction conditions, high yields, and the ready availability of a wide range of starting materials.[8] The synthesis proceeds in two main steps from an ortho-nitrotoluene derivative.

For the synthesis of this compound, the key starting material is 3,5-dibromo-2-nitrotoluene .

Synthesis of the Key Precursor: 3,5-dibromo-2-nitrotoluene

The preparation of 3,5-dibromo-2-nitrotoluene is a critical step in this synthetic route. A plausible approach involves the nitration of toluene to produce 2-nitrotoluene, followed by a controlled, regioselective bromination.[10] The directing effects of the methyl and nitro groups on the aromatic ring will influence the position of bromination. Careful optimization of the brominating agent and reaction conditions is necessary to achieve the desired 3,5-dibromo substitution pattern.[10]

Enamine Formation and Reductive Cyclization

The Leimgruber-Batcho synthesis commences with the condensation of the ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[7][8] This reaction forms a highly conjugated enamine intermediate.

The second step involves the reductive cyclization of the enamine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel), or chemical reducing agents like iron in acetic acid, stannous chloride, or sodium dithionite.[7][8] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of the secondary amine to afford the indole ring.

Diagram: Leimgruber-Batcho Synthesis of this compound

Caption: Leimgruber-Batcho Synthesis Pathway.

Direct Bromination: A Route of Simplicity and Challenge

The direct bromination of the indole nucleus presents the most straightforward and atom-economical approach to halogenated indoles. However, achieving high regioselectivity is a significant challenge due to the multiple reactive sites on the indole ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack, followed by the C2, C5, and C7 positions. The C4 and C6 positions are typically the least reactive towards electrophilic substitution.

To achieve bromination at the C4 and C6 positions, a multi-step strategy involving protection and/or the use of specific brominating agents under carefully controlled conditions would be necessary. A potential, albeit speculative, route could involve the initial synthesis of 4-bromo-1H-indole, followed by a second, regioselective bromination at the C6 position. However, directing an electrophilic bromine to the C6 position of 4-bromo-1H-indole would be challenging and likely result in a mixture of products. The use of N-bromosuccinimide (NBS) is a common method for the bromination of indoles, but its selectivity is highly dependent on the solvent, temperature, and the presence of other functional groups.[11]

Due to these regioselectivity issues, direct bromination is generally not the preferred method for the synthesis of specifically substituted indoles like this compound, especially when high purity and yield are required.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Fischer Indole Synthesis | 3,5-Dibromoaniline, Aldehyde/Ketone | 3,5-Dibromophenylhydrazine, Arylhydrazone | Well-established, reliable, versatile for C2/C3 substitution. | Requires synthesis of the hydrazine precursor, can have harsh reaction conditions. |

| Leimgruber-Batcho Synthesis | 3,5-Dibromo-2-nitrotoluene | Enamine | Mild conditions, high yields, good for unsubstituted C2/C3 indoles. | Requires synthesis of the specific o-nitrotoluene precursor. |

| Direct Bromination | 1H-Indole or 4-Bromo-1H-indole | - | Atom-economical, potentially fewer steps. | Poor regioselectivity, often leads to mixtures of isomers, low yields of the desired product. |

Conclusion

The synthesis of this compound is most reliably achieved through well-established, multi-step synthetic sequences. The Fischer indole synthesis , utilizing 3,5-dibromophenylhydrazine as a key precursor, offers a classic and dependable route. The Leimgruber-Batcho indole synthesis , starting from 3,5-dibromo-2-nitrotoluene, provides a modern, high-yielding, and versatile alternative with mild reaction conditions. While direct bromination is conceptually the simplest approach, the inherent challenges in controlling the regioselectivity make it a less practical option for obtaining the pure 4,6-dibromo isomer.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient and effective production of this valuable building block and its subsequent application in the development of novel chemical entities.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN101148419A - Preparation method for 3,5-dimethylphenylhydrazine - Google Patents [patents.google.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4,6-Dibromo-1H-indole (CAS No. 99910-50-6)

This guide provides a comprehensive technical overview of this compound, a halogenated indole derivative of significant interest in synthetic chemistry and drug discovery. We will delve into its chemical and physical properties, safety considerations, and commercial availability, providing a critical resource for its application in research and development.

Core Chemical Identity and Properties

This compound is a poly-halogenated heterocyclic compound built upon the indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active molecules. The presence and position of the two bromine atoms on the benzene portion of the indole ring at positions 4 and 6 significantly influence its electronic properties and reactivity, making it a versatile intermediate for further chemical modification.

Structural and Physicochemical Data

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 99910-50-6 | [1][2] |

| IUPAC Name | This compound | [1][3] |

| Molecular Formula | C₈H₅Br₂N | [1][4] |

| Molecular Weight | 274.94 g/mol | [1][4] |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Br)Br | [1] |

| InChI Key | Not readily available in search results | |

| Appearance | White powder | [5] |

| Purity | Typically >95% | [3][6] |

| Storage Conditions | Recommended storage at 2-8°C in an inert atmosphere, protected from light.[7] May be shipped at room temperature for short periods.[4] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not extensively detailed in the initial search results, its structure suggests that it can be synthesized through the bromination of indole or a suitable indole derivative. The regioselectivity of bromination would be a key step in such a synthesis.

The reactivity of this compound is largely dictated by the indole nucleus and the two bromine substituents. The N-H proton of the indole can be deprotonated to form an indolyl anion, which can then be subjected to N-alkylation or N-acylation. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4 and 6 positions. This makes this compound a valuable building block for creating diverse chemical libraries for drug screening.

Potential Synthetic Utility Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of more complex molecules.

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Development

The indole core is a key pharmacophore in numerous approved drugs and clinical candidates. The introduction of bromine atoms at the 4 and 6 positions of the indole ring provides synthetic handles for the construction of novel derivatives with potentially enhanced biological activity. While specific applications of this compound are not detailed in the provided search results, its utility can be inferred from the broader context of medicinal chemistry.

Potential areas of application include:

-

Oncology: Many indole derivatives exhibit anti-cancer properties through various mechanisms, such as kinase inhibition or tubulin polymerization inhibition.

-

Neuroscience: The indole scaffold is present in many neurotransmitters (e.g., serotonin) and drugs targeting the central nervous system.

-

Infectious Diseases: Indole-containing compounds have been investigated for their antibacterial, antifungal, and antiviral activities.

The use of this compound as a building block allows for the systematic exploration of the chemical space around the indole scaffold, which is a critical step in modern drug discovery.[8]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[4]

Hazard Identification

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

Commercial Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers.

| Supplier | Location | Available Quantities |

| Alfa Chemistry | USA | Not specified |

| Shanghai Macklin Biochemical Co., Ltd. | China | 100mg, 250mg, 1g, 5g[9] |

| ChemicalBook | Global | Various |

| BOC Sciences | USA | Not specified |

| GIHI CHEMICALS CO.,LIMITED | China | Bulk quantities (e.g., 200 kg)[5] |

| BLD Pharm | Global | Not specified |

| ChemScene | USA | Not specified |

| Fluorochem | UK | Not specified |

| Synthonix Corporation (via Sigma-Aldrich) | USA | Not specified |

| TargetMol Chemicals Inc. | USA | Not specified[10] |

Conclusion

This compound (CAS No. 99910-50-6) is a valuable and versatile building block for synthetic and medicinal chemistry. Its di-brominated indole structure provides multiple reaction sites for the construction of complex molecules and chemical libraries. While it requires careful handling due to its irritant properties, its commercial availability makes it an accessible starting material for researchers and drug development professionals seeking to explore novel chemical entities based on the privileged indole scaffold.

References

- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 2. 4,6-DIBROMOINDOLE | 99910-50-6 [m.chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. 4,6-DIBROMOINDOLE, CasNo.99910-50-6 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 6. molbase.com [molbase.com]

- 7. 99910-50-6|this compound|BLD Pharm [bldpharm.com]

- 8. The Potential Applications of Artificial Intelligence in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shanghai Macklin Biochemical Co., Ltd [chembk.com]

- 10. 4,6-DIBROMOINDOLE | 99910-50-6 [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Dibromoindole Derivatives

Introduction: The Structural Imperative of Dibromoindoles in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of bromine atoms onto this privileged structure gives rise to dibromoindole derivatives, a class of compounds with significant therapeutic potential, including antitumoral and antibacterial activities.[1][3] For drug development professionals, understanding the precise three-dimensional arrangement of these molecules is not an academic exercise; it is a fundamental prerequisite for optimizing efficacy, bioavailability, and stability. The solid-state structure, governed by a delicate interplay of intermolecular forces, directly dictates critical physicochemical properties.

This guide provides a comprehensive framework for the crystal structure analysis of dibromoindole derivatives. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, emphasizing the self-validating systems that ensure trustworthy and reproducible results. Our focus will be on single-crystal X-ray diffraction, the definitive method for elucidating atomic-level architecture, and the subsequent analysis of the rich structural data it provides.

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined 3D crystal structure is a multi-step process that demands precision and a foundational understanding of physical chemistry. Each stage builds upon the last, culminating in a model of unparalleled atomic resolution.

Caption: The comprehensive workflow for crystal structure analysis.

Part 1: The Art and Science of Single Crystal Growth

The success of any crystallographic analysis hinges on the quality of the single crystal. This initial step is often the most challenging, relying on a blend of systematic screening and chemical intuition. The goal is to coax molecules out of the disorder of a solution into a highly ordered, three-dimensional lattice.

Causality of Method Selection: The choice of crystallization technique is dictated by the compound's solubility, stability, and quantity. For novel dibromoindole derivatives, which are often synthesized on a small scale, slow solvent evaporation is the most common and effective method. Its gentle nature allows molecules sufficient time to orient themselves into a low-energy, crystalline state.

Experimental Protocol: Crystal Growth via Slow Evaporation

-

Solvent Selection: Dissolve 5-10 mg of the purified dibromoindole derivative in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble; poor solubility prevents crystal formation, while very high solubility can inhibit it.[4][5]

-

Environment Setup: Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This is a critical step: the rate of evaporation must be slow, typically over several days to weeks. Rapid evaporation leads to amorphous solids or poorly-ordered microcrystals.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Temperature fluctuations can disrupt the delicate process of nucleation and crystal growth.

-

Monitoring & Harvesting: Periodically inspect the vial under a microscope. Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm) are observed, they should be carefully harvested using a spatula or loop and immediately prepared for diffraction analysis.

Part 2: Data Collection and Structure Refinement

With a suitable crystal, we can proceed to the X-ray diffraction experiment. This section outlines the standardized, self-validating workflow that converts a diffraction pattern into a precise molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent solvent loss and degradation in the X-ray beam.

-

Data Collection: The crystal is placed in a modern diffractometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6][7]

-

Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. This data is corrected for experimental factors, and a reflection file (containing h, k, l indices and intensities) is generated.

-

Structure Solution: Using software like SHELXT, the phase problem is solved to generate an initial electron density map, which reveals the positions of the heavier atoms (like bromine and carbon).[6]

-

Structure Refinement: The initial model is refined using a least-squares process (e.g., with SHELXL). In this iterative process, atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The quality of the final model is assessed using metrics like the R-factor (residual factor), which should be low (typically < 0.05 for good quality data), and by checking for any remaining peaks or troughs in the final difference electron density map. The validated structure is saved in the Crystallographic Information File (CIF) format.

Interpreting the Crystal Structure: From Geometry to Supramolecular Assembly

The final CIF is a rich source of chemical information. Analysis moves from the individual molecule (molecular geometry) to how molecules pack together in the crystal lattice (supramolecular assembly), which is primarily driven by non-covalent interactions.

Molecular Geometry

The analysis begins with the bond lengths, bond angles, and torsion angles within the dibromoindole molecule itself. These parameters confirm the covalent structure and can reveal steric strain or unusual electronic effects. For instance, the geometry around the sulfonamide group in sulfonyl-indole derivatives is often non-planar.[1]

| Parameter | Typical Value Range | Significance |

| C-Br Bond Length | 1.85 - 1.91 Å | Confirms the C-Br bond; can be influenced by the aromatic system.[6] |

| Indole Ring Planarity | Max deviation < 0.05 Å | The fused ring system is typically highly planar.[1] |

| C-S-N Angle (Sulfonylated) | ~106 - 108° | Reflects the tetrahedral geometry at the sulfur atom. |